molecular formula C11H12O2S B3030119 [4-(Cyclopropylsulfanyl)phenyl]acetic acid CAS No. 868614-27-1

[4-(Cyclopropylsulfanyl)phenyl]acetic acid

Cat. No.: B3030119
CAS No.: 868614-27-1
M. Wt: 208.28
InChI Key: NQHUDEQPAAWIFS-UHFFFAOYSA-N
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Description

[4-(Cyclopropylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol It is characterized by the presence of a cyclopropylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopropylsulfanyl)phenyl]acetic acid typically involves the introduction of a cyclopropylsulfanyl group to a phenylacetic acid derivative. One common method includes the reaction of 4-bromophenylacetic acid with cyclopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclopropylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

[4-(Cyclopropylsulfanyl)phenyl]acetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [4-(Cyclopropylsulfanyl)phenyl]acetic acid is not well-documented. its derivatives may interact with specific molecular targets and pathways, depending on their structural modifications. For instance, the presence of the cyclopropylsulfanyl group may influence the compound’s binding affinity to certain enzymes or receptors, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(Cyclopropylsulfanyl)phenyl]acetic acid lies in the presence of the cyclopropylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-cyclopropylsulfanylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-11(13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHUDEQPAAWIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731598
Record name [4-(Cyclopropylsulfanyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868614-27-1
Record name [4-(Cyclopropylsulfanyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (14.19 g, 283.5 mmol) was cooled to −50° C. and (4-cyclopropylsulfanylphenyl)oxoacetic acid (Preparation 1, 12.6 g, 56.7 mmol) added in one portion. The vigorously-stirred slurry was warmed firstly to room temperature and then at 80° C. for 5 min. Solid KOH (8.76 g, 156.5 mmol) was added in four equal portions and the resulting solution heated at 100° C. for 20 h. On cooling to room temperature, water (25 ml) was added and the aqueous phase washed with Et2O (20 ml). The ethereal phase was itself washed with water (2×15 ml) and sufficient concentrated HCl added to the combined aqueous phases to adjust the pH to 1. The resulting precipitate was then extracted into EtOAc (2×300 ml) and the combined organic phases washed with water (3×100 ml), brine (200 ml) then dried (MgSO4). Evaporation of the solvent afforded the title compound: m/z (ES−)=207.1 [M−H+]−.
Quantity
14.19 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
8.76 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (4.77 mL, 153.4 mmol) was placed in a three neck flask fitted with an overhead stirring rod and a reflux condenser and cooled in a dry ice acetone bath at −78° C. After the solution reached −50° C. the bath was removed and (4-cyclopropylsulfanyl-phenyl)-oxo-acetic acid (3.41 g, 15.34 mmol) was added in one portion. The temperature increased due to an exotherm and it was then heated in an oil bath to 80° C. After the reaction was at 80° C. it was treated with potassium hydroxide (593 mg, 9.20 mmol) and stirred vigorously. When the reaction returned to 80° C. a second portion of potassium hydroxide (593 mg, 9.20 mmol) was added and allowed to cool back to 80° C. This cycle was repeated two more times adding potassium hydroxide (593 mg, 9.20 mmol) each time. The reaction was then heated at 100° C. for 16 h over which time the reaction became a homogenous clear yellow solution. It was then cooled to 25° C. and water (3 mL) added to the reaction. It was then transferred to a separatory funnel and another portion of water (3 mL) was added and diethyl ether (10 mL). The layers were separated and the aqueous layer separated into a flask. The organic layer was then extracted with water (5 mL) and this aqueous layer combined with the first. To the aqueous layers was then added heptane (5 mL) and stirred vigorously. This solution was cooled to 0° C. in an ice bath and was treated dropwise with concentrated hydrochloric acid (˜7 mL) over 30 min until the aqueous layer was at pH=2 keeping the temperature of the solution below 50° C. during the addition process and it turned cloudy. It was then allowed to cool to 25° C. and stirred for 3 h. It was then filtered to remove the solids and the solids were washed with 1N aqueous hydrochloric acid (1.5 mL), water (2×1.5 mL), heptane (5 mL) and 1:1 heptane:diethyl ether (5 mL) and the solid was then dried in a vacuum oven to afford (4-cyclopropylsulfanyl-phenyl)-acetic acid (2.70 g, 85%) as a yellow solid.
Quantity
4.77 mL
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Quantity
593 mg
Type
reactant
Reaction Step Three
Quantity
593 mg
Type
reactant
Reaction Step Four
Quantity
593 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Six
Name
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Cyclopropylsulfanyl)phenyl]acetic acid
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[4-(Cyclopropylsulfanyl)phenyl]acetic acid
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Reactant of Route 4
[4-(Cyclopropylsulfanyl)phenyl]acetic acid
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Reactant of Route 6
[4-(Cyclopropylsulfanyl)phenyl]acetic acid

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